BCL6-IN-7
Description
Molecular Architecture and Functional Domains of BCL6
The BCL6 protein is a multi-domain transcription factor with a molecular weight of approximately 95 kDa. mdpi.compnas.org Its structure is conserved across vertebrates and consists of three primary functional domains: an N-terminal BTB/POZ domain, a central region containing repression domains, and a C-terminal zinc finger domain. mdpi.comwikipedia.org
BTB/POZ Domain and Dimerization
The N-terminus of BCL6 features a Broad-Complex, Tramtrack and Bric-a-brac (BTB) or Poxvirus and Zinc finger (POZ) domain. mdpi.comtaylorandfrancis.com This highly conserved protein-protein interaction motif is essential for the biological activity of BCL6. biorxiv.orgembl.de The primary function of the BTB/POZ domain is to mediate the homodimerization of BCL6 molecules, a process that is critical for its stability and transcriptional repressive activity. researchgate.netlife-science-alliance.org The dimerization creates a stable platform for the recruitment of corepressor complexes. taylorandfrancis.com Structural studies have revealed that the BTB domain forms a tightly intertwined dimer. embl.delife-science-alliance.org This dimerization is a prerequisite for the subsequent interaction with corepressor proteins, which are essential for BCL6's function as a transcriptional repressor. researchgate.net
Zinc Finger Domains and DNA Binding
Located at the C-terminus of the BCL6 protein is a domain comprised of six C2H2-type Krüppel-like zinc fingers. mdpi.compnas.org This domain is responsible for the sequence-specific binding of BCL6 to its target DNA sequences. taylorandfrancis.comresearchgate.net While all six zinc fingers are present, research indicates that the second and third zinc fingers are primarily required for direct contact with the DNA, whereas the first and fourth may modulate the specificity of this binding. aai.org The ability of BCL6 to recognize and bind to specific DNA sequences is fundamental to its role as a transcriptional repressor, allowing it to regulate the expression of a wide array of target genes. nih.govresearchgate.net
Repression Domains and Corepressor Interaction Sites
BCL6 functions as a transcriptional repressor by recruiting a variety of corepressor complexes to the promoter regions of its target genes. nih.govashpublications.org This recruitment is primarily mediated by the BTB/POZ domain and a central region of the protein that contains a second repression domain (RD2). mdpi.comresearchgate.net The BTB domain provides a binding site for several key corepressor proteins, including SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), N-CoR (Nuclear receptor Corepressor), and BCOR (BCL6 Interacting Corepressor). google.comnih.govnih.gov These corepressors, in turn, recruit histone deacetylase (HDAC) complexes, which modify chromatin structure to repress gene transcription. google.combiorxiv.org The interactions between BCL6 and its corepressors are mutually exclusive, suggesting they compete for binding to the same site on the BTB domain. nih.govdoi.org The RD2 domain also contributes to the repressive function of BCL6, although its interacting partners are less well-defined. mdpi.comresearchgate.net
| Domain | Primary Function | Interacting Partners |
| BTB/POZ Domain | Dimerization, Corepressor Recruitment | BCL6 (homodimerization), SMRT, N-CoR, BCOR |
| Zinc Finger Domain | Sequence-specific DNA binding | Target gene promoter sequences |
| Repression Domain 2 (RD2) | Transcriptional Repression | Various corepressors |
Role of BCL6 in Normal Lymphoid Development and Homeostasis
BCL6 is a master regulator of the adaptive immune response, with critical functions in the development and maintenance of both B and T lymphocytes. mdpi.com
Germinal Center (GC) B Cell Formation and Maintenance
The expression of BCL6 is a defining feature of germinal center B cells. ashpublications.orgrupress.org It is absolutely required for the formation and maintenance of GCs, the specialized microenvironments where B cells undergo rapid proliferation, somatic hypermutation of their immunoglobulin genes, and class-switch recombination to produce high-affinity antibodies. nih.govnih.govrupress.org BCL6 achieves this by repressing genes that control B cell differentiation, cell cycle arrest, and DNA damage responses. nih.govashpublications.orgelifesciences.org For instance, BCL6 directly represses the expression of PRDM1, the gene encoding Blimp-1, a key transcription factor that drives plasma cell differentiation. ashpublications.org By inhibiting Blimp-1, BCL6 prevents the premature exit of B cells from the germinal center reaction. ashpublications.org Furthermore, BCL6's suppression of DNA damage response genes allows GC B cells to tolerate the high levels of DNA breaks that occur during antibody diversification. rupress.orgelifesciences.org
Regulation of T Follicular Helper (Tfh) Cell Differentiation
In addition to its role in B cells, BCL6 is the lineage-defining transcription factor for T follicular helper (Tfh) cells. aai.orgfrontiersin.org Tfh cells are a specialized subset of CD4+ T cells that provide essential help to B cells within the germinal center. aai.orgrupress.org The differentiation of naive CD4+ T cells into Tfh cells is dependent on the upregulation of BCL6. frontiersin.orgrupress.org BCL6 promotes the Tfh cell fate by repressing the expression of transcription factors that drive differentiation into other T helper cell lineages, such as Th1, Th2, and Th17. rupress.org It also indirectly upregulates the expression of key Tfh cell surface molecules, like CXCR5, which is necessary for migration into the B cell follicle. aai.orgnih.gov The reciprocal expression of BCL6 and Blimp-1 also operates in T cells, where Blimp-1 inhibits the Tfh cell program. aai.orgrupress.org Thus, BCL6 is at the center of a complex transcriptional network that governs the development and function of these critical helper T cells. nih.gov
Influence on Other T Helper Cell Subsets (Th1, Th2, Th9, Th17, Treg)
BCL6 is the lineage-defining transcription factor for T follicular helper (Tfh) cells, which are essential for providing help to B-cells in germinal centers. nih.govnih.gov Beyond its role in Tfh cells, BCL6 significantly influences the differentiation and function of other CD4+ T helper (Th) cell subsets by repressing the key transcription factors that drive their development. mdpi.comnih.gov
Th1 and Th17 Cells: BCL6 can inhibit the differentiation of Th1 and Th17 cells. mdpi.com It directly binds to the promoters of T-bet (the master regulator of Th1 cells) and RORγt (the master regulator of Th17 cells), repressing their activity. nih.govnih.gov Interestingly, in differentiated Th1 cells, T-bet can recruit BCL6 to repress certain genes, and BCL6 may also be involved in dampening the expression of interferon-gamma (IFN-γ) in late-stage Th1 differentiation to prevent overproduction. rupress.org While BCL6 expression is upregulated under Th17-priming conditions, its deficiency in T cells can lead to defective Th17 differentiation, partly due to increased IL-4 production. aai.orgaai.orgresearchgate.net
Th2 Cells: BCL6 is a potent inhibitor of Th2 responses. aai.org Mice lacking BCL6 often develop lethal Th2-type inflammation. aai.org BCL6 represses Th2 differentiation by down-regulating the master regulator GATA3. mdpi.comaai.orgharvard.edu
Th9 Cells: BCL6 acts as a key negative regulator of Th9 cell development. aub.edu.lbelsevier.es It directly binds to the Il9 promoter and represses its transcription. oncotarget.comaub.edu.lbscispace.com The IL-2/STAT5 signaling pathway, which promotes Th9 differentiation, does so in part by inhibiting BCL6 expression. oncotarget.comaub.edu.lb
Regulatory T (Treg) Cells: In regulatory T cells, BCL6 is crucial for maintaining their stability and suppressive function, particularly in controlling Th2-type inflammation. oup.comnih.govoup.comnih.gov It achieves this by repressing the function of GATA3 within the Treg cells. oup.comnih.gov In the tumor microenvironment, BCL6 expression is enhanced in Treg cells, and its deletion can improve anti-tumor immunity. nih.govscilit.comresearchgate.net
Control of Immunoglobulin Affinity Maturation and Somatic Hypermutation
BCL6 is indispensable for the germinal center (GC) reaction, the process responsible for generating high-affinity antibodies. rupress.orgresearchgate.netscispace.com Within the GC, B-cells undergo rapid proliferation and somatic hypermutation (SHM) of their immunoglobulin genes, a process that introduces mutations to increase antibody affinity. aai.orgoncotarget.com
This process involves intentional DNA damage, which would normally trigger apoptosis. BCL6 facilitates B-cell survival during this hazardous phase by repressing key genes involved in the DNA damage response pathway, such as TP53 and ATM. elsevier.esscispace.com This allows GC B-cells to tolerate the mutations introduced by SHM without being eliminated. aai.org Furthermore, BCL6 prevents premature differentiation of GC B-cells into plasma cells by repressing the master regulator of plasma cell differentiation, PRDM1 (also known as Blimp-1). oncotarget.comaai.orgelsevier.es This ensures that B-cells remain in the GC long enough to complete affinity maturation. aai.org Deletion of BCL6 leads to a failure of germinal center formation, preventing somatic hypermutation and the development of high-affinity antibodies. oncotarget.com
Aberrant BCL6 Expression and Dysregulation in Lymphomagenesis and Other Malignancies
The potent ability of BCL6 to promote proliferation and suppress DNA damage checkpoints makes its dysregulation a key driver in the development of several cancers, particularly B-cell lymphomas. aai.orgpnas.org Constitutive expression of BCL6 allows lymphoma cells to hijack the normal GC B-cell program for malignant growth. aai.orgaai.org
Genetic Alterations Leading to BCL6 Dysregulation (Translocations, Mutations)
The most common mechanism for BCL6 dysregulation in lymphoma is chromosomal translocation. pnas.org The BCL6 gene is located at chromosome 3q27, a frequent site of chromosomal rearrangements in B-cell lymphomas. pnas.orgscispace.com
| Alteration Type | Description | Associated Lymphomas |
| Chromosomal Translocations | The BCL6 gene is placed under the control of strong, constitutively active promoters from other genes, most commonly the immunoglobulin heavy chain (IGH) locus t(3;14)(q27;q32). pnas.orgnih.gov This leads to persistent, high-level expression of BCL6 outside of the normal germinal center context. | Diffuse Large B-cell Lymphoma (DLBCL), Follicular Lymphoma (FL) |
| Point Mutations | Mutations often occur in the first non-coding exon and intron of the BCL6 gene. pnas.org These mutations can disrupt the negative autoregulation of BCL6, where the BCL6 protein normally binds to its own promoter to limit its expression, leading to elevated BCL6 levels. pnas.orgscispace.com | DLBCL |
| Deregulation by Other Factors | Mutations in other genes, such as FBXO11 (which targets BCL6 for degradation) or MEF2B (which activates BCL6 transcription), can also lead to aberrant BCL6 activity. pnas.org | DLBCL |
Oncogenic Functions in Diffuse Large B-cell Lymphoma (DLBCL)
DLBCL is the most common type of non-Hodgkin lymphoma, and BCL6 is a key oncogenic driver in a significant subset of cases, particularly the germinal center B-cell-like (GCB) subtype. rupress.orgaai.orgnih.gov Dysregulated BCL6 in DLBCL promotes lymphomagenesis through several mechanisms:
Inhibition of Tumor Suppressors: BCL6 represses critical tumor suppressor genes like TP53 and cell cycle checkpoint genes like CDKN1A, allowing unchecked proliferation and survival. pnas.orgaai.org
Blockade of Differentiation: By repressing PRDM1, BCL6 prevents the terminal differentiation of lymphoma cells, locking them in a proliferative state. aai.org
Evasion of Apoptosis: While BCL6 can repress the anti-apoptotic gene BCL2 in normal GC B-cells, this repression is often lost in lymphomas, contributing to cell survival. pnas.orgaai.org Paradoxically, inhibiting BCL6 can sometimes lead to an upregulation of BCL2, creating a new dependency that can be exploited therapeutically. aai.org
Genomic Instability: BCL6's suppression of the DNA damage response contributes to the accumulation of further genetic mutations, driving tumor evolution. elsevier.es
The dependence of DLBCL cells on continuous BCL6 activity makes it an attractive therapeutic target. Specific antagonists, including small molecule inhibitors and degraders, have shown that blocking BCL6 function can kill DLBCL cells. aai.orgharvard.edu
Involvement in Other B-cell Lymphomas
Dysregulation of BCL6 is also implicated in several other types of B-cell lymphomas that originate from or are related to germinal center B-cells. pnas.orgaai.org
Follicular Lymphoma (FL): FL is a slow-growing lymphoma of GC B-cells. BCL6 is consistently expressed in FL and is a defining diagnostic marker. aai.org While the t(14;18) translocation involving the BCL2 gene is the hallmark of FL, BCL6 expression is crucial for maintaining the GC phenotype of the malignant cells. pnas.org
Burkitt Lymphoma: This is a highly aggressive lymphoma characterized by translocations of the MYC oncogene. BCL6 is also expressed in Burkitt lymphoma and contributes to its phenotype. researchgate.netaai.org
Primary Mediastinal B-cell Lymphoma (PMBCL): PMBCL is considered a subtype of DLBCL, and the neoplastic cells typically express high levels of BCL6. aai.org
Nodular Lymphocyte Predominance Hodgkin Lymphoma (NLPHL): The malignant "popcorn" cells (LP cells) in NLPHL are of B-cell origin and consistently express BCL6. Chromosomal translocations involving BCL6 are found in a subset of cases. aai.org
MALT Lymphoma: While rare, BCL6 translocations have been identified in Mucosa-Associated Lymphoid Tissue (MALT) lymphomas, which typically arise from post-germinal center marginal zone B-cells. scilit.com
Role in T-cell Lymphomas
While BCL6 is most famously associated with B-cell malignancies, its expression is also a feature of certain T-cell lymphomas, reflecting its role in normal T-cell biology.
Angioimmunoblastic T-cell Lymphoma (AITL): AITL is a peripheral T-cell lymphoma characterized by a proliferation of malignant Tfh cells. As BCL6 is the master regulator of Tfh cells, the neoplastic cells in AITL consistently express BCL6. aai.org Preclinical studies with BCL6 degraders have shown anti-tumor activity in models of nodal T-follicular helper cell lymphoma, angioimmunoblastic-type (nTFHL-AI). researchgate.net
Peripheral T-cell Lymphoma (PTCL): BCL6 expression can be seen in other types of PTCL, often associated with a Tfh-like phenotype.
Cutaneous T-cell Lymphoma: Some forms of cutaneous T-cell lymphoma may also show BCL6 expression.
The critical role of BCL6 in driving these various lymphomas has spurred the development of targeted therapies. Small molecule inhibitors and novel degradation technologies like PROTACs (PROteolysis TArgeting Chimeras) aim to specifically eliminate BCL6 function, offering a promising strategy for treating these cancers. oup.comnih.govresearchgate.net
Broader Oncogenic and Tumor Suppressor Roles in Non-Lymphoid Malignancies
While first identified for its role in B-cell malignancies, the B-cell lymphoma 6 (BCL6) protein has since been implicated as a significant factor in a variety of non-lymphoid cancers, where its function can be context-dependent, acting as either an oncogene or, in some cases, a tumor suppressor. mdpi.com
Acute Myeloid Leukemia (AML): BCL6 is expressed at high levels in AML cell lines and primary patient cells. mdpi.comresearchgate.netnih.gov Its expression is crucial for the survival and self-renewal of primary AML cells by maintaining the stem/progenitor cell populations. mdpi.comnih.gov Studies have shown that AML cells with higher BCL6 expression are generally sensitive to BCL6 inhibitors, highlighting its role as a therapeutic target. nih.gov
Acute Lymphoblastic Leukemia (ALL): In certain types of ALL, such as Philadelphia chromosome-like (Ph-like) ALL and pre-B ALL, high BCL6 expression is associated with disease progression and treatment resistance. aacrjournals.orghaematologica.org It is considered a critical downstream regulator in pre-BCR+ B-ALL. researchgate.netnih.gov In RAS-driven pre-B cell ALL, BCL6 is required for malignant transformation. ashpublications.org However, its prognostic role can be complex, with some studies suggesting that high BCL6 mRNA levels alone might be associated with a favorable outcome in certain pediatric cohorts, necessitating careful evaluation alongside protein levels and genetic context. researchgate.netnih.gov
Glioblastoma (GBM): BCL6 is considered a prognostic marker and a targetable factor that promotes glioblastoma. pnas.org Its expression correlates with glioma grade, and it is vital for the survival of glioblastoma cells. pnas.orgwgtn.ac.nz Silencing BCL6 in GBM cells inhibits their malignant characteristics, reduces proliferation, and can trigger cellular senescence. pnas.org BCL6 expression is also upregulated in response to both chemotherapy and radiotherapy, suggesting its role in therapy resistance in this lethal brain cancer. mdpi.comwgtn.ac.nznih.govaacrjournals.org
Ovarian Cancer: In ovarian cancer, particularly high-grade serous ovarian cancer (HGSOC), elevated BCL6 expression is a negative prognostic factor. frontiersin.orgaging-us.comnih.gov Its expression is correlated with advanced tumor staging, lymph node metastasis, and recurrence. aging-us.comnih.gov Mechanistically, BCL6 promotes the proliferation, invasion, and migration of ovarian cancer cells. frontiersin.orgaging-us.comnih.gov It has been shown to be coordinately upregulated with the protein NAC1, and this complex can drive oncogenic pathways. aging-us.com
Breast Cancer: BCL6 is frequently expressed in breast cancers, especially in high-grade ductal carcinomas, while it is rarely detected in normal mammary tissue. nih.govnih.gov The BCL6 locus is amplified in a significant portion of primary breast cancers, and its high expression is associated with disease progression and poorer survival. nih.govelifesciences.org Functionally, BCL6 promotes the survival, proliferation, and invasion of breast cancer cells and can prevent the differentiation of mammary epithelial cells. nih.govnih.govoncotarget.com It is often regulated by oncogenic signaling pathways, such as STAT3, which is commonly activated in breast cancer. nih.gov
Gastric Cancer: The role of BCL6 in gastric cancer appears to be dual-natured. Some studies report that a decrease in BCL6 expression is associated with a more malignant clinical phenotype and poor prognosis. mdpi.com In this context, BCL6 degradation was linked to an upregulation of cyclin D2, suggesting a tumor-suppressor-like function where its loss promotes cancer progression. nih.gov Conversely, other analyses have associated high BCL6 expression with decreased survival in gastric adenocarcinoma, where it is linked to a stress response pathway driven by HSF1. aacrjournals.org
Table 1: Role of BCL6 in Various Non-Lymphoid Malignancies
| Cancer Type | BCL6 Expression | Key Oncogenic Roles | Tumor Suppressor Context | Associated Prognosis | Citations |
|---|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | High | Maintains survival and self-renewal of AML stem/progenitor cells. | Not Reported | Poor | mdpi.comresearchgate.netnih.gov |
| Acute Lymphoblastic Leukemia (ALL) | High (in specific subtypes) | Drives self-renewal, disease progression, and therapy resistance. | Complex; some mRNA studies show favorable association. | Generally Poor | aacrjournals.orghaematologica.orgresearchgate.netnih.gov |
| Glioblastoma (GBM) | High | Promotes cell viability, proliferation, and migration; correlates with tumor grade. | Not Reported | Poor | mdpi.compnas.orgwgtn.ac.nz |
| Ovarian Cancer | High | Stimulates proliferation, invasion, and migration; correlates with advanced stage and metastasis. | Not Reported | Poor | frontiersin.orgaging-us.comnih.gov |
| Breast Cancer | High | Promotes survival, proliferation, and invasion; prevents cell differentiation. | Not Reported | Poor | nih.govnih.govelifesciences.org |
| Gastric Cancer | Varies | High expression linked to HSF1-driven stress response. | Low expression associated with undifferentiated phenotype and poor prognosis. | Contradictory | mdpi.comnih.govaacrjournals.org |
BCL6 in Therapy Resistance Mechanisms
A growing body of evidence establishes BCL6 as a key mediator of resistance to a wide range of cancer therapies across different malignancies. mdpi.com Upregulation of BCL6 is a common mechanism by which cancer cells adapt to and survive therapeutic stress. elifesciences.orgaacrjournals.org
In hematological malignancies, BCL6 has been shown to confer resistance to multiple targeted therapies and chemotherapies. For instance, in Philadelphia chromosome-positive (Ph+) ALL, BCL6 expression is dramatically upregulated in response to BCR-ABL1 kinase inhibitors, enabling leukemia cells to survive treatment by suppressing the p53 pathway. nih.govoncotarget.com Similarly, in AML, BCL6 expression is induced by the chemotherapeutic agent cytarabine (B982), and the level of this induction correlates with resistance. mdpi.comnih.govfry-it.com Inhibition of BCL6 can, therefore, re-sensitize AML cells to chemotherapy. nih.govfry-it.com In CRLF2-rearranged ALL, treatment with JAK inhibitors leads to elevated BCL6, which in turn suppresses TP53 and its downstream targets, conferring a degree of therapy resistance. haematologica.org
This role extends to solid tumors as well. In glioblastoma, both chemotherapy and radiotherapy induce BCL6 expression, which blunts the effectiveness of these treatments. mdpi.comwgtn.ac.nznih.gov Inhibition of BCL6 in this context enhances the efficacy of standard therapies. wgtn.ac.nznih.govaacrjournals.org In breast cancer, high BCL6 expression is linked to chemoresistance and poor progression-free survival in patients receiving treatments like cisplatin (B142131) and taxol. elifesciences.org BCL6 has also been implicated in resistance to BET inhibitors in KRAS-mutant non-small-cell lung cancer and to EGFR inhibitors in non-small-cell lung cancer. mdpi.com
The mechanism often involves BCL6's canonical function as a transcriptional repressor, particularly its ability to suppress genes involved in DNA damage response, cell cycle arrest, and apoptosis, such as TP53. mdpi.comhaematologica.orgnih.gov By dampening these critical cellular surveillance pathways, BCL6 allows cancer cells to tolerate the stress and DNA damage induced by cytotoxic agents. aacrjournals.orgoncotarget.comnih.gov
Table 2: BCL6-Mediated Therapy Resistance
| Cancer Type | Therapeutic Agent(s) | BCL6 Role in Resistance | Citations |
|---|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | BCR-ABL1 Kinase Inhibitors (e.g., Imatinib) | Upregulation of BCL6 suppresses the p53 pathway, promoting survival. | mdpi.comnih.govoncotarget.com |
| Acute Lymphoblastic Leukemia (ALL) | JAK Inhibitors (e.g., Ruxolitinib) | Elevated BCL6 suppresses TP53 and pro-apoptotic molecules. | haematologica.org |
| Acute Myeloid Leukemia (AML) | Cytarabine | Upregulation of BCL6 expression correlates with resistance. | mdpi.comnih.govfry-it.com |
| Glioblastoma (GBM) | Chemotherapy & Radiotherapy | Upregulation of BCL6 blunts therapeutic effectiveness. | mdpi.comwgtn.ac.nznih.gov |
| Breast Cancer | Cisplatin, Paclitaxel | High BCL6 expression is associated with poor progression-free survival. | mdpi.comelifesciences.org |
| Non-Small-Cell Lung Cancer (NSCLC) | BET Inhibitors, EGFR Inhibitors | Implicated in resistance mechanisms. | mdpi.com |
| Gastrointestinal Stromal Tumor (GIST) | Imatinib | BCL6 is induced by the therapeutic agent. | mdpi.com |
Properties
CAS No. |
2097518-46-0 |
|---|---|
Molecular Formula |
C18H15ClN6O |
Molecular Weight |
366.8 |
IUPAC Name |
5-((5-Chloro-2-((pyridin-3-ylmethyl)amino)pyrimidin-4-yl)amino)indolin-2-one |
InChI |
InChI=1S/C18H15ClN6O/c19-14-10-22-18(21-9-11-2-1-5-20-8-11)25-17(14)23-13-3-4-15-12(6-13)7-16(26)24-15/h1-6,8,10H,7,9H2,(H,24,26)(H2,21,22,23,25) |
InChI Key |
MUSYPBPUEKXCSS-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=C(NC3=NC(NCC4=CC=CN=C4)=NC=C3Cl)C=C2)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BCL6-IN-7; BCL6 IN 7; BCL6IN7; BCL6 inhibitor-7; BCL6 inhibitor 7; BCL6 inhibitor7; |
Origin of Product |
United States |
Bcl6 in 7 As a Chemical Probe for Bcl6 Biology
Classification as a BCL6 Corepressor Interaction Inhibitor
BCL6-IN-7 is classified as an inhibitor of the interaction between BCL6 and its corepressors. medchemexpress.com This means that this compound is designed to bind to the BCL6 protein, specifically at the site where corepressors normally attach, thereby preventing the formation of the repressive complex. By blocking this interaction, this compound can disrupt BCL6-mediated transcriptional repression, leading to the re-expression of genes that are normally silenced by BCL6. nih.govfrontiersin.org This mechanism of action is central to its use as a chemical probe to investigate the consequences of inhibiting BCL6 corepressor recruitment in various biological contexts.
Foundational Research Context for this compound Development
The development of this compound is rooted in extensive foundational research aimed at understanding the structure and function of BCL6 and identifying ways to inhibit its activity. This research has explored various strategies to disrupt the BCL6-corepressor interaction, evolving from early peptide-based approaches to the development of small molecule inhibitors targeting the BTB domain. tandfonline.comresearchgate.netfrontiersin.org
Historical Approaches to BCL6 Inhibition (e.g., Peptidomimetics)
Early efforts to inhibit BCL6 function focused on the development of peptide inhibitors. These were designed based on the sequences of the BCL6-binding domains found in natural corepressors like SMRT and N-CoR. nih.govnih.govfrontiersin.org The crystal structure of the BCL6 BTB domain in complex with a peptide derived from SMRT provided crucial insights into the interaction interface, guiding the design of these early inhibitors. nih.govfrontiersin.org
One notable example is the development of BCL6 peptide inhibitors (BPIs). nih.govnih.gov These peptides were shown to occupy the corepressor binding groove on the BCL6 BTB domain, preventing corepressor recruitment and inducing the expression of BCL6 target genes. nih.govfrontiersin.org Further refinement led to the development of retro-inverso peptidomimetics, such as RI-BPI, which exhibited improved stability and potency in preclinical models. nih.govnih.gov These peptidomimetics demonstrated the principle that disrupting the BCL6-corepressor interaction could lead to anti-lymphoma activity in vitro and in vivo. nih.govnih.govaacrjournals.org
Evolution of Small Molecule Inhibitors Targeting the BCL6 BTB Domain
While peptidomimetics provided valuable proof-of-concept, their limitations, such as poor cell permeability and stability, spurred the search for small molecule inhibitors targeting the BCL6 BTB domain. tandfonline.comfrontiersin.org The BTB domain presents a challenging target for small molecules due to its relatively large and flat protein-protein interaction interface. jci.org
Initial efforts involved screening chemical libraries to identify compounds that could disrupt the BCL6-corepressor interaction. nih.gov Structure-based drug design approaches, guided by the atomic-resolution structures of the BCL6 BTB domain, played a crucial role in the evolution of more potent and selective inhibitors. jci.orgresearchgate.netresearchgate.net These studies aimed to identify small molecules that could bind to specific pockets or grooves on the BTB domain, effectively competing with the endogenous corepressors. nih.govjci.org
Over time, various classes of small molecule inhibitors targeting the BCL6 BTB domain have been developed. These include compounds identified through in silico screening, high-throughput screening, and fragment-based approaches. nih.govresearchgate.net The development process has involved iterative cycles of design, synthesis, and biological evaluation to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org The goal has been to develop small molecules that can effectively disrupt the BCL6 repression complex in cells and demonstrate efficacy in preclinical models of BCL6-dependent cancers. nih.govijbs.comaacrjournals.org this compound is a product of this evolutionary process, representing a small molecule designed to specifically inhibit the critical interaction between BCL6 and its corepressors. medchemexpress.com
Advanced Research Methodologies for Investigating Bcl6 in 7
Biophysical and Biochemical Assays for Interaction Studies
A variety of biophysical and biochemical assays have been instrumental in characterizing the interaction between BCL6-IN-7 and its target, the BCL6 BTB domain. These methods have enabled the quantification of binding affinity and the assessment of the inhibitor's ability to disrupt the crucial protein-protein interaction between BCL6 and its corepressors.
Homogenous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput screening method used to study biomolecular interactions. In the context of this compound, HTRF assays have been employed to measure its inhibitory effect on the BCL6-corepressor interaction. aacrjournals.orgspringermedizin.de The assay typically involves recombinant BCL6 protein tagged with a donor fluorophore (like terbium cryptate) and a corepressor peptide (such as a fragment of SMRT or BCOR) tagged with an acceptor fluorophore (like XL665 or d2). aacrjournals.orgresearchgate.net When BCL6 and the corepressor interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. The introduction of an inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal, which can be quantified to determine the inhibitor's potency (IC50).
For instance, a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay was developed to monitor the disruption of the BCL6-BCOR interaction. opnme.com In one study, this compound demonstrated an IC50 of 19.4 ± 3.4 μM in an HTRF assay, indicating mild inhibition. researchgate.net These assays are crucial for the initial screening and optimization of BCL6 inhibitors. researchgate.netijbs.com
| Compound | Assay Type | Target Interaction | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | HTRF | BCL6/SMRT | 19.4 ± 3.4 | researchgate.net |
| BI-3812 | ULight TR-FRET | BCL6/BCOR | ≤ 0.003 | opnme.com |
| FX1 | HTRF | BCL6-BTB/SMRT | Data not specified | springermedizin.de |
Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to measure real-time binding kinetics and affinity of molecular interactions. nih.gov It has been a cornerstone in the characterization of this compound and other BCL6 inhibitors. researchgate.net In a typical SPR experiment, the BCL6 protein is immobilized on a sensor chip, and the inhibitor, in this case, this compound, is flowed over the surface at various concentrations. ijbs.com The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
This technique allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov For example, a biophysics-driven fragment-based approach utilized SPR to identify an initial fragment with a KD of 1200 μM, which was subsequently optimized to a more potent compound with a KD of 0.078 μM. nih.govacs.org Another study reported a KD value of 0.324 μmol/L for the binding of the inhibitor WK692 to the BCL6 BTB domain. aacrjournals.org
| Compound | Binding Target | KD (µM) | Reference |
|---|---|---|---|
| Fragment 1 | BCL6 | 1200 | nih.gov |
| Optimized Compound 7 | BCL6 | 0.078 | nih.gov |
| WK692 | BCL6 BTB | 0.324 | aacrjournals.org |
| WK369 | BCL6 BTB | 2.24 | ijbs.com |
Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in a cellular context. oncotarget.comnih.gov This method confirms that an inhibitor, such as this compound, can effectively disrupt the interaction between BCL6 and its endogenous binding partners within cells. acs.org In a Co-IP experiment, cells are treated with the inhibitor, and then cell lysates are prepared. oncotarget.com An antibody specific to one of the proteins of interest (e.g., BCL6) is used to pull down that protein from the lysate. plos.org The precipitated proteins are then analyzed by Western blotting to see if the binding partner (e.g., a corepressor like SMRT or BCOR) was also pulled down. nih.govcore.ac.uk
A decrease in the amount of the co-immunoprecipitated corepressor in inhibitor-treated cells compared to untreated cells indicates that the inhibitor has successfully disrupted the protein-protein interaction in vivo. nih.gov For instance, Co-IP experiments have demonstrated that the BCL6 POZ domain is sufficient for its interaction with the corepressor BCoR. nih.gov Studies have also shown that endogenous BCL6 and Hsp90 proteins can be co-immunoprecipitated from the nuclear fraction of DLBCL cells. researchgate.net
Surface Plasmon Resonance (SPR) Assays
Structural Biology Approaches
Structural biology techniques provide high-resolution, three-dimensional views of how this compound and other inhibitors bind to the BCL6 protein. This information is invaluable for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective compounds.
X-ray crystallography is a primary method for determining the three-dimensional structure of proteins and protein-ligand complexes at atomic resolution. rcsb.orgrcsb.org To obtain the crystal structure of a BCL6-inhibitor complex, the BCL6 BTB domain is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed crystals of the apo-protein. acs.org The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
Crystal structures of BCL6 in complex with various inhibitors have revealed the key interactions that mediate binding. acs.orgresearchgate.net For this compound, a solved X-ray structure (PDB: 7Q7T) shows that the cyano-chloro-pyridine ring is positioned between Tyr58 and Asn21, forming a π-π interaction with Tyr58. researchgate.net Additionally, hydrogen bonds are formed with the backbone amides of Met51, Ala52, and Glu115, and the methyl group of the seven-membered ring occupies a lipophilic pocket near Val18. researchgate.net A notable feature is a new interaction between the lactone carbonyl and a conserved water molecule in the HDCH pocket. researchgate.net This detailed structural information is critical for structure-based drug design efforts. rcsb.org
| Complex | PDB ID | Resolution (Å) | Key Interactions | Reference |
|---|---|---|---|---|
| BCL6 BTB with ligand 7 (this compound) | 7Q7T | Not specified | π-π interaction with Tyr58; H-bonds with Met51, Ala52, Glu115; interaction with conserved water molecule. | researchgate.net |
| BCL6 BTB with ligand 9a | 7Q7U | Not specified | Terminal methyl group near Val18; ether tricycle follows pocket surface. | researchgate.net |
| BCL6 BTB with OICR-8388 | 7RUY | 1.27 | Not specified | rcsb.org |
| BCL6 BTB with compound 7 | 7ZWP | 1.85 | Not specified | rcsb.org |
| BCL6 BTB with CCT369260 | 6TOM | Not specified | Binding at the BCL6 BTB dimer interface. | acs.org |
| BCL6 BTB with CCT373566 | 7QK0 | Not specified | Chloropyrimidine between Tyr58 and Asn21; H-bonds with Met51, Ala52, Glu115. | acs.org |
Molecular docking and other computational modeling techniques are used to predict and analyze the binding mode of inhibitors like this compound to their target protein. nih.gov These in silico methods are often used in conjunction with experimental techniques to guide lead optimization and to understand structure-activity relationships (SAR). nih.gov Docking algorithms place the ligand into the binding site of the protein and score the different poses based on their predicted binding affinity. ijbs.com
For BCL6 inhibitors, molecular docking has been used to predict how they interact with the BCL6 BTB domain. aacrjournals.org For example, docking studies of the inhibitor WK369 suggested interactions with key residues such as Tyr58, Met51, Arg28, Leu25, and His14, including hydrogen bonds with Arg28 and His14. ijbs.com Computational approaches like Site Identification by Ligand Competitive Saturation (SILCS) have also been used to map the binding landscape of the BCL6 BTB domain, providing insights into favorable interactions for ligand design. plos.org These computational models, when validated by experimental data from techniques like X-ray crystallography, provide a powerful tool for the rational design of novel BCL6 inhibitors. acs.org
Based on a thorough review of available scientific literature, there is no specific published research detailing the use of the advanced methodologies outlined in your request for the investigation of the chemical compound “this compound”.
Commercial suppliers list this compound as a potent BCL6−corepressor interaction inhibitor intended for research purposes. However, specific studies employing techniques such as Quantitative Chromatin Immunoprecipitation (ChIP-qPCR, ChIP-seq), detailed gene expression analysis (RT-qPCR, RNA-seq), reporter gene assays, flow cytometry, or immunofluorescence/immunohistochemistry to characterize this particular compound are not present in the accessible scientific domain.
The available research focuses extensively on the BCL6 gene and protein itself, or on other BCL6 inhibitors, utilizing the very methodologies you've listed. This body of work investigates BCL6's role in cancer, particularly in lymphomas, but does not extend to the specific compound this compound.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on this compound within the structured outline provided due to the absence of specific research findings for this compound.
Translational Research Models and Tools
Development and Application of this compound Chemical Probes
Chemical probes are essential tools for studying the biological function of proteins. In the context of BCL6, chemical probes, including inhibitors and degraders derived from core scaffolds, are vital for validating its therapeutic potential. nih.gov The development of potent and selective BCL6 inhibitors and proteolysis-targeting chimeras (PROTACs) allows for a detailed investigation of the consequences of BCL6 inhibition and degradation. nih.gov
One of the key challenges in developing BCL6 inhibitors has been achieving good cellular potency and in vivo exposure. researchgate.netnih.gov For instance, optimization of a tricyclic quinolinone series aimed to improve these properties. researchgate.netnih.gov A major limitation of early inhibitors was their high topological polar surface area (TPSA), which often leads to poor cell permeability and high efflux ratios. researchgate.netnih.gov Medicinal chemistry efforts have focused on reducing molecular weight and polarity to decrease TPSA without significantly compromising solubility. researchgate.netnih.gov This optimization process, guided by pharmacokinetic studies, has led to the discovery of more potent inhibitors with improved in vivo profiles. researchgate.netnih.gov
A BCL6 PROTAC was developed to induce the degradation of the BCL6 protein. nih.gov While this PROTAC effectively degraded BCL6 in several diffuse large B-cell lymphoma (DLBCL) cell lines, it did not always translate to a significant antiproliferative response. nih.gov Further investigation using immunofluorescence and subcellular fractionation revealed that a residual population of BCL6 protein remained, providing a possible explanation for the observed weak phenotypic response. nih.gov
The table below summarizes key characteristics of representative BCL6 chemical probes.
| Compound/Probe | Type | Key Feature/Application | Reference |
| BI-3812 | Inhibitor | Potent activity on human BCL6; used in in vitro assays. eubopen.org | eubopen.org |
| CCT374705 | Inhibitor | Optimized tricyclic quinolinone with improved in vivo profile. nih.govacs.org | nih.govacs.org |
| BCL6 PROTAC | Degrader | Induces degradation of BCL6 protein. nih.gov | nih.gov |
These chemical probes are instrumental in dissecting the complex roles of BCL6 in both normal physiology and disease, paving the way for the development of novel therapeutic strategies.
Use of Isogenic Cell Lines and Mutational Analysis
Isogenic cell lines, which differ only by a single genetic modification, are powerful tools for studying the function of specific genes and the effects of mutations. In BCL6 research, isogenic cell lines have been used to investigate the consequences of BCL6 mutations and to understand its regulatory networks.
For example, to study the impact of mutations in the BCL6 gene, researchers have used CRISPR-Cas9 technology to introduce or correct specific mutations in DLBCL cell lines. nih.gov This approach has demonstrated that mutations in the BCL6 intragenic super-enhancer (iSE) can deregulate BCL6 expression and create an oncogenic addiction in DLBCL. nih.gov Correction of these mutations in isogenic clones led to reduced BCL6 mRNA and protein levels. nih.gov
Isogenic cell lines have also been employed to study the interplay between BCL6 and other key cellular proteins. For instance, isogenic cell lines with inducible BCL6 transgenes were created to demonstrate that the BCL6 gene is subject to negative self-regulation. pnas.org This feedback control was shown to be bypassed by mutations found in DLBCL. pnas.org Furthermore, studies using isogenic cell lines have explored the relationship between BCL6 and EZH2, another important protein in lymphomagenesis. biorxiv.org Counterintuitively, introducing an EZH2 mutation in OCI-Ly7 isogenic cells led to the downregulation of BCL6. biorxiv.org
The table below provides examples of how isogenic cell lines have been used in BCL6 research.
| Cell Line Model | Genetic Modification | Research Focus | Key Finding | Reference |
| DLBCL cell lines (HLY1, LY18, Karpas-422) | CRISPR-Cas9-mediated correction of BCL6-iSE mutations | Impact of super-enhancer mutations on BCL6 expression | BCL6-iSE mutations deregulate BCL6 expression and confer oncogenic addiction. nih.gov | nih.gov |
| Ly7 DLBCL cell line | Inducible BCL6 transgene | BCL6 autoregulation | The BCL6 gene is negatively self-regulated. pnas.org | pnas.org |
| OCI-Ly7 cells | Introduction of EZH2 mutation | Interaction between BCL6 and EZH2 | EZH2 mutation led to downregulation of BCL6. biorxiv.org | biorxiv.org |
| KRAS isogenic cell lines | Inducible activation of KRAS mutations | Regulation of BCL6 by oncogenic KRAS | Oncogenic KRAS promotes BCL6 expression. nih.gov | nih.gov |
These studies highlight the value of isogenic cell lines and mutational analysis in dissecting the complex biology of BCL6 and its role in cancer.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Preclinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential components of preclinical drug development, providing critical information on how a drug is absorbed, distributed, metabolized, and excreted by the body (PK), and the effects of the drug on its target and the organism (PD). als.net The integration of PK and PD data helps to establish a dose-concentration-response relationship, which is crucial for optimizing dosing regimens and predicting clinical efficacy. nih.govnih.gov
In the development of BCL6 inhibitors like this compound, PK/PD studies in preclinical models, such as mice, are used to assess the in vivo properties of the compound. nih.govacs.org These studies help to identify compounds with favorable PK profiles, such as good oral bioavailability and sufficient exposure in the target tissue. nih.govacs.org For example, PK studies guided the optimization of a series of tricyclic quinolinone BCL6 inhibitors, leading to the discovery of CCT374705, a compound with a good in vivo profile that demonstrated modest efficacy in a lymphoma xenograft mouse model. nih.govacs.org
A well-designed PK/PD study typically involves administering a range of doses and collecting samples at multiple time points to measure drug concentrations in plasma and target tissues, as well as assessing the modulation of the target and downstream biomarkers. catapult.org.uk This information can then be used to build PK/PD models that can simulate the effects of different dosing schedules and help to predict the therapeutic window. nih.gov
The table below outlines the key parameters evaluated in preclinical PK/PD studies.
| Study Type | Parameters Evaluated | Purpose | Reference |
| Pharmacokinetics (PK) | Absorption, Distribution, Metabolism, Excretion (ADME) | To determine the drug's concentration-time profile in the body. als.net | als.net |
| Pharmacodynamics (PD) | Target engagement, Biomarker modulation, Efficacy | To measure the drug's effect on its target and the organism. catapult.org.uk | catapult.org.uk |
| PK/PD Modeling | Dose-concentration-response relationship | To optimize dosing regimens and predict clinical outcomes. nih.govmdpi.com | nih.govmdpi.com |
By integrating PK and PD data from preclinical models, researchers can gain a comprehensive understanding of a drug candidate's behavior in a living system, which is essential for its successful translation to the clinic.
Q & A
Q. How is BCL6-IN-7 identified as a selective inhibitor of BCL6-corepressor interactions?
this compound’s selectivity is determined through competitive binding assays using fluorescence polarization (FP) or surface plasmon resonance (SPR). These assays measure displacement of corepressor peptides (e.g., SMRT or BCOR) from the BCL6 BTB domain. Dose-response curves and IC50 values validate specificity, with counter-screening against unrelated transcription factors (e.g., STAT6 or NF-κB) to rule off-target effects .
Q. What experimental assays are recommended to validate this compound activity in cellular models?
Use lymphoma cell lines (e.g., DLBCL-derived OCI-Ly7 or OCI-Ly10) to assess this compound’s functional impact. Key assays include:
Q. How should researchers address variability in this compound’s inhibitory potency across cell lines?
Variability may arise from differences in BCL6 expression levels or corepressor recruitment dynamics. Normalize BCL6 protein levels via immunoblotting and include isogenic cell lines with BCL6 knockout/overexpression as controls. Use multiple cell models (≥3) to confirm consistency .
Q. What are the critical parameters for optimizing this compound treatment in vitro?
Q. How can researchers confirm this compound’s target engagement in vivo?
Use chromatin immunoprecipitation (ChIP-seq) to assess reduced BCL6 occupancy at target gene promoters in xenograft models. Pair with pharmacodynamic markers (e.g., plasma drug levels) to correlate exposure with efficacy .
Advanced Research Questions
Q. What strategies resolve contradictions between this compound’s biochemical potency and cellular efficacy?
Discrepancies may stem from poor cellular permeability or efflux pump activity. Perform:
Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacokinetic profile?
Modify the compound’s scaffold to enhance solubility (e.g., introduce polar groups) or reduce metabolic clearance (e.g., replace labile ester groups). Use molecular docking to predict interactions with the BCL6 hydrophobic groove and validate via co-crystallography .
Q. What experimental designs mitigate off-target effects in transcriptomic analyses of this compound?
Combine RNA-seq with CRISPR-Cas9-mediated BCL6 knockout to distinguish on-target vs. off-target gene expression changes. Use enrichment analysis (e.g., GSEA) to identify pathways specifically modulated by BCL6 inhibition .
Q. How should researchers analyze this compound’s synergy with standard-of-care agents (e.g., CHOP chemotherapy)?
Perform combination index (CI) assays using the Chou-Talalay method. Test sequential vs. concurrent dosing schedules in DLBCL models and validate synergy via apoptosis assays (Annexin V/PI) and cell cycle profiling .
Q. What methodologies validate this compound’s efficacy in resistant lymphoma models?
Develop resistant cell lines via chronic this compound exposure and perform whole-exome sequencing to identify resistance mutations. Test cross-resistance with other BCL6 inhibitors (e.g., FX1) and evaluate salvage therapies (e.g., proteasome inhibitors) .
Methodological Best Practices
- Data Interpretation: Use dose-response curve modeling (e.g., GraphPad Prism) to calculate EC50/IC50 and compare across assays .
- Reproducibility: Adhere to ARRIVE guidelines for preclinical studies, including randomization, blinding, and power analysis for animal experiments .
- Ethical Compliance: Obtain institutional approval for in vivo studies and disclose all conflicts of interest in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
